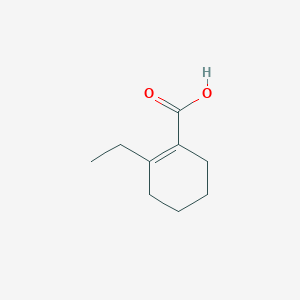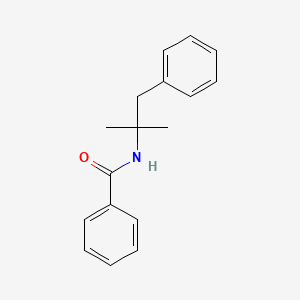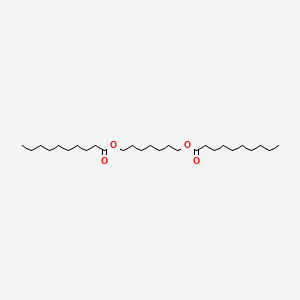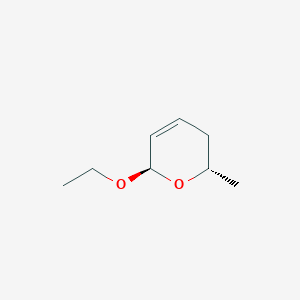
(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of ethyl vinyl ether with a suitable diene under acidic conditions to form the desired pyran ring. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.
(2S,3S,6R)-3-methyllanthionine: Another thioether-containing amino acid with additional methyl substitution.
Uniqueness
(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
52554-84-4 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-6-4-5-7(2)10-8/h4,6-8H,3,5H2,1-2H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
YJEOZZMAEJOJGM-JGVFFNPUSA-N |
Isomerische SMILES |
CCO[C@H]1C=CC[C@@H](O1)C |
Kanonische SMILES |
CCOC1C=CCC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


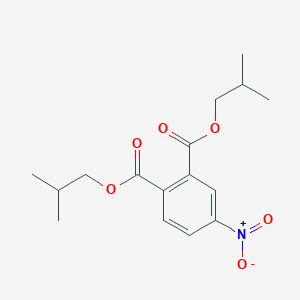
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)

![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
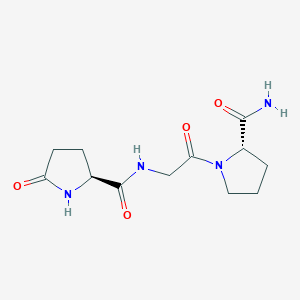
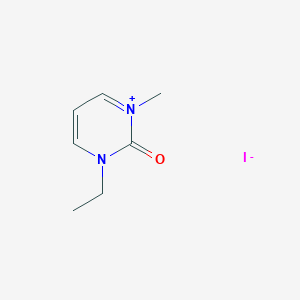
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)
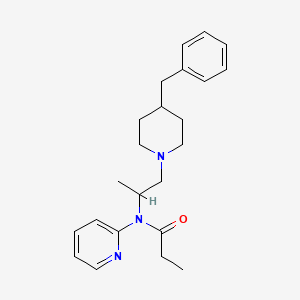
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
